Dibutyl xanthogen disulfide synthesis and purification methods
Dibutyl xanthogen disulfide synthesis and purification methods
An In-Depth Technical Guide to the Synthesis and Purification of Dibutyl Xanthogen Disulfide
Introduction
Dibutyl xanthogen disulfide, with the chemical formula C₁₀H₁₈O₂S₄ and CAS number 105-77-1, is an important organosulfur compound.[1][2][3] Structurally, it is a disulfide derived from O-butyl xanthic acid. This compound and its analogs are pivotal in various industrial and research applications. They are widely used as vulcanization accelerators in the rubber industry, as flotation collectors in the mining sector for the separation of sulfide minerals, and as versatile synthetic intermediates for creating more complex organosulfur molecules.[4][5][6] The synthesis of high-purity dibutyl xanthogen disulfide is critical for these applications and relies on the controlled oxidation of a corresponding butyl xanthate salt, a process that requires careful execution and rigorous purification.[4][6]
This guide provides a comprehensive overview of the synthesis and purification of dibutyl xanthogen disulfide, designed for researchers and scientists. It details the underlying chemical principles, provides step-by-step experimental protocols, and outlines methods for characterization and quality control.
Core Synthesis Pathway: From Alcohol to Disulfide
The synthesis of dibutyl xanthogen disulfide is fundamentally a two-stage process: the formation of a xanthate salt followed by its oxidative coupling.[7][8] While these steps can be performed sequentially, efficient one-pot methodologies have been developed to streamline the process.[4]
Step 1: Formation of Potassium Butyl Xanthate
The initial step involves the reaction of an alcohol (n-butanol) with carbon disulfide in the presence of a strong alkali, such as potassium hydroxide (KOH).[4][9] The hydroxide deprotonates the alcohol to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of carbon disulfide, forming the potassium butyl xanthate salt.
Reaction: CH₃(CH₂)₃OH + KOH + CS₂ → CH₃(CH₂)₃OC(=S)SK + H₂O
This xanthate salt is the key intermediate that will be oxidized in the subsequent step.
Step 2: Oxidative Coupling of the Xanthate Salt
The butyl xanthate anion is then oxidized to form the disulfide bond. This reaction involves the coupling of two xanthate molecules with the loss of two electrons.
Reaction: 2 CH₃(CH₂)₃OC(=S)SK + [Oxidizing Agent] → [CH₃(CH₂)₃OC(=S)S]₂ + 2 K⁺ + [Reduced Oxidizing Agent]
A variety of oxidizing agents can be employed for this transformation, including iodine (I₂), hydrogen peroxide (H₂O₂), potassium persulfate (K₂S₂O₈), and sodium tetrathionate.[4][7][10] The choice of oxidant can influence reaction efficiency, yield, and the impurity profile of the crude product. Iodine is particularly effective for a clean and high-yielding one-pot synthesis.[4]
Caption: High-level overview of the two-step synthesis pathway.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and purification of dibutyl xanthogen disulfide.
Protocol 1: Efficient One-Pot Synthesis of Dibutyl Xanthogen Disulfide
This protocol is adapted from an efficient method utilizing iodine as the oxidant.[4] The causality for this one-pot approach lies in its operational simplicity and reduced handling of intermediates, which often leads to higher overall yields.
Materials:
-
n-Butanol (C₄H₁₀O)
-
Potassium hydroxide (KOH) pellets
-
Acetonitrile (CH₃CN), reaction grade
-
Carbon disulfide (CS₂)
-
Iodine (I₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane, technical grade
-
Ethyl acetate, technical grade
Procedure:
-
Xanthate Formation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add n-butanol (1 equivalent) and KOH pellets (1 equivalent) to acetonitrile.
-
Heat the mixture to reflux for 20-30 minutes to ensure the formation of potassium butoxide.
-
Cool the mixture to room temperature.
-
Slowly add carbon disulfide (1.2 equivalents) to the cooled mixture with continuous stirring. The reaction is exothermic; maintain the temperature below 30°C using an ice bath if necessary. Stir for an additional 1-2 hours at room temperature. The formation of the potassium butyl xanthate intermediate will result in a yellowish slurry.
-
Oxidation: Prepare a solution of iodine (0.5 equivalents) in acetonitrile. Add this iodine solution dropwise to the xanthate slurry. The deep brown color of the iodine will disappear as it is consumed. The reaction is complete when a faint, persistent iodine color remains.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any excess iodine.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or a similar organic solvent.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude dibutyl xanthogen disulfide, typically as a yellow oil or solid.
Purification of Dibutyl Xanthogen Disulfide
Purification is paramount to remove unreacted starting materials, the inorganic salts formed during the reaction, and any potential side products. The choice of method depends on the scale of the synthesis and the required final purity.
Caption: Decision workflow for the purification of crude product.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective technique if the crude product is a solid and contains impurities with different solubility profiles. It is often faster and more scalable than chromatography.
Materials:
-
Crude dibutyl xanthogen disulfide
-
Isopropanol or ethanol
-
Deionized water
Procedure:
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent, such as hot isopropanol or an ethanol/water mixture. Heat the mixture gently while stirring until the solid is completely dissolved.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.
-
Dry the crystals under vacuum to obtain the purified dibutyl xanthogen disulfide.
Protocol 3: Purification by Flash Column Chromatography
For oily crude products or when the highest possible purity is required, flash column chromatography is the method of choice.[11] It separates compounds based on their differential adsorption to a stationary phase.[4]
Materials:
-
Crude dibutyl xanthogen disulfide
-
Silica gel (60-120 mesh)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other more polar solvent)
-
TLC plates (silica gel 60 F254)
Procedure:
-
Prepare the Column: Pack a glass chromatography column with silica gel using a slurry method with hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (e.g., hexane) or a slightly more polar solvent like dichloromethane. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with a non-polar mobile phase, such as 100% hexane.[4] The progress of the separation can be monitored by collecting fractions and analyzing them by Thin-Layer Chromatography (TLC).
-
If necessary, gradually increase the polarity of the eluent (e.g., by adding 1-5% ethyl acetate to the hexane) to elute the desired product.
-
Fraction Collection: Collect the fractions containing the pure product, as identified by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified dibutyl xanthogen disulfide.
Characterization and Quality Control
Confirming the identity and purity of the final product is a critical step. A combination of spectroscopic and physical methods provides a comprehensive assessment.
| Technique | Purpose | Expected Results for Dibutyl Xanthogen Disulfide |
| ¹H NMR | Structural confirmation and identification of proton environments. | Characteristic signals for the butyl group protons (triplet for CH₃, multiplets for the three CH₂ groups). The CH₂ group adjacent to the oxygen will be the most downfield shifted.[4][12] |
| ¹³C NMR | Structural confirmation and carbon backbone analysis. | Signals corresponding to the four unique carbons of the butyl group and a significantly downfield signal for the C=S carbon (typically >200 ppm).[4][12] |
| IR Spectroscopy | Identification of key functional groups. | Strong absorption bands corresponding to C-O stretching (around 1240-1020 cm⁻¹) and C=S stretching (around 1050 cm⁻¹).[4][12] |
| HPLC | Quantitative purity assessment. | A single major peak in the chromatogram, with the purity calculated as the area percentage of this peak relative to the total peak area.[12][13] |
| Melting Point | Purity assessment. | A sharp and well-defined melting point range indicates high purity. Literature values can be used for comparison.[4] |
Conclusion
The synthesis of dibutyl xanthogen disulfide via the oxidation of its corresponding potassium xanthate salt is a robust and well-established process. The one-pot method using iodine as an oxidant offers an efficient route to the crude material. Subsequent purification by either recrystallization for solid products or column chromatography for oils is essential to achieve the high purity required for research and industrial applications. Rigorous analytical characterization is the final, indispensable step to validate the structure and purity of the synthesized compound, ensuring its suitability for its intended purpose.
References
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Jamir, L., Patel, B. K. (2009). Efficient one-pot preparation of bisalkyl xanthogen disulfides from alcohols. Journal of Sulfur Chemistry, 30(2), 128-133. [Link]
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ChemicalCAS. (n.d.). CAS 105-77-1 Dibutyl xanthogen disulfide. Retrieved from [Link]
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Tipman, N. R. (1970). The reactions of potassium ethyl xanthate in aqueous solution. University of British Columbia. [Link]
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Wikipedia. (n.d.). Dixanthogen disulfide. Retrieved from [Link]
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PubChem. (n.d.). Dibutyl xanthogen disulfide. Retrieved from [Link]
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ResearchGate. (n.d.). Decomposition of sodium butyl xanthate (SBX) in aqueous solution by means of OCF. Retrieved from [Link]
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Cambron, A. (1929). The oxidation of xanthates and some new dialkyl sulphur- and disulphur-dicarbothionates. Canadian Journal of Research, 1(1), 159-168. [Link]
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ResearchGate. (n.d.). Oxidation of potassium n-butyl xanthate with ozone: Products and pathways. Retrieved from [Link]
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Jam Group Company. (n.d.). Potassium Butyl Xanthate (PBX) Substitution. Retrieved from [Link]
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Organic Syntheses. (2014). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
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